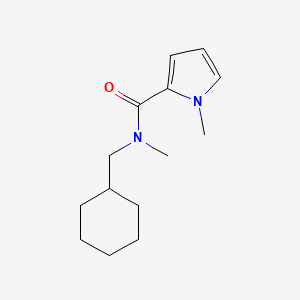![molecular formula C12H16BrNO2 B7511755 N-[(5-bromofuran-2-yl)methyl]-N-methylcyclopentanecarboxamide](/img/structure/B7511755.png)
N-[(5-bromofuran-2-yl)methyl]-N-methylcyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(5-bromofuran-2-yl)methyl]-N-methylcyclopentanecarboxamide, also known as BFCMC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BFCMC is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 307.28 g/mol.
Mechanism of Action
The exact mechanism of action of N-[(5-bromofuran-2-yl)methyl]-N-methylcyclopentanecarboxamide is not fully understood, but it is believed to act as a modulator of the GABA-A receptor. GABA-A receptors are a type of ionotropic receptor that are responsible for inhibitory neurotransmission in the brain. N-[(5-bromofuran-2-yl)methyl]-N-methylcyclopentanecarboxamide is believed to enhance the binding of GABA to the receptor, resulting in increased inhibition of neurotransmission.
Biochemical and Physiological Effects:
N-[(5-bromofuran-2-yl)methyl]-N-methylcyclopentanecarboxamide has been shown to have a range of biochemical and physiological effects. In animal studies, N-[(5-bromofuran-2-yl)methyl]-N-methylcyclopentanecarboxamide has been shown to have sedative, anxiolytic, and anticonvulsant effects. It has also been shown to have analgesic effects, making it a potential candidate for the development of new pain medications.
Advantages and Limitations for Lab Experiments
One of the advantages of N-[(5-bromofuran-2-yl)methyl]-N-methylcyclopentanecarboxamide is its high purity and stability, which makes it a reliable compound for use in lab experiments. However, one of the limitations of N-[(5-bromofuran-2-yl)methyl]-N-methylcyclopentanecarboxamide is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several potential future directions for research on N-[(5-bromofuran-2-yl)methyl]-N-methylcyclopentanecarboxamide. One area of research is the development of new drugs based on N-[(5-bromofuran-2-yl)methyl]-N-methylcyclopentanecarboxamide. Another area of research is the study of the mechanism of action of N-[(5-bromofuran-2-yl)methyl]-N-methylcyclopentanecarboxamide and its effects on the GABA-A receptor. Additionally, research could be conducted on the potential use of N-[(5-bromofuran-2-yl)methyl]-N-methylcyclopentanecarboxamide as a tool for studying the role of GABA-A receptors in various physiological processes.
Synthesis Methods
The synthesis of N-[(5-bromofuran-2-yl)methyl]-N-methylcyclopentanecarboxamide involves the reaction of 5-bromofuran-2-carboxylic acid with N-methylcyclopentanamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) and the product is purified by column chromatography.
Scientific Research Applications
N-[(5-bromofuran-2-yl)methyl]-N-methylcyclopentanecarboxamide has been studied for its potential applications in various fields of scientific research. One of the major areas of research is its use as a building block in the synthesis of new drugs. N-[(5-bromofuran-2-yl)methyl]-N-methylcyclopentanecarboxamide has been used as a starting material for the synthesis of various biologically active compounds such as antitumor agents, anti-inflammatory agents, and analgesics.
properties
IUPAC Name |
N-[(5-bromofuran-2-yl)methyl]-N-methylcyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c1-14(8-10-6-7-11(13)16-10)12(15)9-4-2-3-5-9/h6-7,9H,2-5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQTMSWSJMRMTFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(O1)Br)C(=O)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-bromofuran-2-yl)methyl]-N-methylcyclopentanecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(2-Chlorophenyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7511686.png)
![1-[1-(5-Methylfuran-2-yl)ethyl]-3-(2-methylphenyl)urea](/img/structure/B7511690.png)

![3-(2,3-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7511703.png)






![N-[1-cyclopropylethyl(methyl)sulfamoyl]-N-methylcyclohexanamine](/img/structure/B7511747.png)
![4-[1-Pyridin-2-yl-5-(trifluoromethyl)pyrazole-4-carbonyl]piperazin-2-one](/img/structure/B7511749.png)
![[4-(2-Chlorophenyl)piperazin-1-yl]-cyclobutylmethanone](/img/structure/B7511752.png)